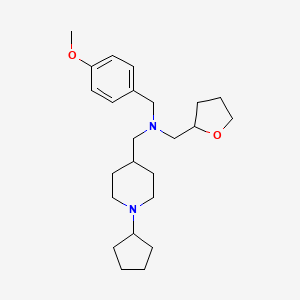![molecular formula C17H22N2O3 B6015686 3-[(4-methoxy-1-piperidinyl)carbonyl]-1-phenyl-2-pyrrolidinone](/img/structure/B6015686.png)
3-[(4-methoxy-1-piperidinyl)carbonyl]-1-phenyl-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-methoxy-1-piperidinyl)carbonyl]-1-phenyl-2-pyrrolidinone, also known as MPHP, is a synthetic compound that belongs to the class of pyrrolidinones. It has gained significant attention in the scientific community due to its potential therapeutic applications. MPHP is a psychoactive substance that is structurally similar to other pyrrolidinones, such as α-pyrrolidinopentiophenone (α-PVP) and α-pyrrolidinohexanophenone (α-PHP).
Mécanisme D'action
The exact mechanism of action of 3-[(4-methoxy-1-piperidinyl)carbonyl]-1-phenyl-2-pyrrolidinone is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the stimulant effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of dopamine and norepinephrine in the brain, which leads to a feeling of euphoria and increased alertness.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(4-methoxy-1-piperidinyl)carbonyl]-1-phenyl-2-pyrrolidinone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. It also has a long shelf life, which makes it ideal for long-term studies. However, there are also limitations to its use in laboratory experiments. This compound is a psychoactive substance and can be dangerous if not handled properly. It is also illegal in many countries, which limits its availability for research purposes.
Orientations Futures
There are several future directions for the study of 3-[(4-methoxy-1-piperidinyl)carbonyl]-1-phenyl-2-pyrrolidinone. One area of research is to further investigate its potential therapeutic applications. This compound has shown promise in the treatment of ADHD, depression, and anxiety disorders, and further studies are needed to determine its efficacy and safety. Another area of research is to investigate the long-term effects of this compound use. It is important to understand the potential risks associated with its use, particularly in the context of recreational use. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the brain and body.
Méthodes De Synthèse
The synthesis of 3-[(4-methoxy-1-piperidinyl)carbonyl]-1-phenyl-2-pyrrolidinone involves the reaction of piperidine and 4-methoxybenzoyl chloride to form 4-methoxybenzoylpiperidine. The resulting compound is then reacted with phenyl-2-pyrrolidinone to form this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
3-[(4-methoxy-1-piperidinyl)carbonyl]-1-phenyl-2-pyrrolidinone has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have stimulant properties, which makes it a potential treatment for attention deficit hyperactivity disorder (ADHD). This compound has also been studied for its potential use in the treatment of depression and anxiety disorders.
Propriétés
IUPAC Name |
3-(4-methoxypiperidine-1-carbonyl)-1-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-22-14-7-10-18(11-8-14)16(20)15-9-12-19(17(15)21)13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKKJMKUBKIOPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2CCN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(6-cyano-1,3-benzodioxol-5-yl)amino]sulfonyl}-N-(4-fluorophenyl)benzamide](/img/structure/B6015606.png)
![1-[2-(1-cyclohexen-1-yl)ethyl]-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6015607.png)

![ethyl 1-{2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B6015628.png)


![1-(1-azocanyl)-3-[5-methoxy-2-({[2-(2-methyl-1H-imidazol-1-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6015661.png)
![1-cyclohexyl-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6015667.png)
![N-[2-(dimethylamino)ethyl]-2-[(phenylsulfonyl)amino]benzamide hydrochloride](/img/structure/B6015668.png)
![3-cyclobutyl-5-{[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6015681.png)
![3-{[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-2,2-dimethyl-1-propanol](/img/structure/B6015682.png)
![ethyl 1-(3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-piperidinecarboxylate](/img/structure/B6015684.png)
![N-(2,5-dichlorophenyl)-2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6015685.png)
![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]butyl 4-nitrobenzoate](/img/structure/B6015689.png)